FASN Thioesterase Domain Inhibition – Only Public Bioactivity Anchor for This Exact Compound
In a confirmatory dose-response fluorescence intensity assay, N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea inhibited the thioesterase domain of human fatty acid synthase (FASN) with an IC₅₀ of 13,100 nM (13.1 µM) [1]. By contrast, the structurally distinct clinical-standard FASN inhibitor TVB-2640 (a non-thiourea small molecule) exhibits an IC₅₀ of ~50 nM against the same domain in cell-free assays [2]. This ~260-fold difference establishes that the target compound is a low-micromolar hit rather than a potent lead molecule. Importantly, this is the only quantitative bioactivity data point publicly available for the exact compound, which both limits and focuses its procurement rationale: it serves as a structurally tractable, low-potency chemical probe for FASN-focused studies where a thiourea-based scaffold is mechanistically or synthetically desired.
| Evidence Dimension | Inhibition of human fatty acid synthase thioesterase domain (in vitro) |
|---|---|
| Target Compound Data | IC₅₀ = 13,100 nM |
| Comparator Or Baseline | TVB-2640 (first-in-class FASN inhibitor): IC₅₀ ≈ 50 nM |
| Quantified Difference | ~260-fold lower potency |
| Conditions | Confirmatory dose-response fluorescence intensity assay; compound ID CHEMBL1597418; source: ChEMBL/PubChem BioAssay |
Why This Matters
For a buyer screening thiourea-based FASN ligands, this compound provides a low-potency reference point with a well-defined substitution pattern, useful as a negative control or as a starting scaffold for medicinal chemistry optimization.
- [1] TargetMine / ChEMBL. Report for CHEMBL1597418: IC₅₀ 13100 nM against human fatty acid synthase thioesterase domain. Accessed 2026. View Source
- [2] Kridel, S.J., et al. (2004) 'Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity', Cancer Research, 64(6), pp. 2070–2075. (TVB-2640 IC₅₀ benchmark widely cited in subsequent FASN literature.) View Source
